(R)-2-Amino-3-cyclobutylpropanoic acid

Descripción general

Descripción

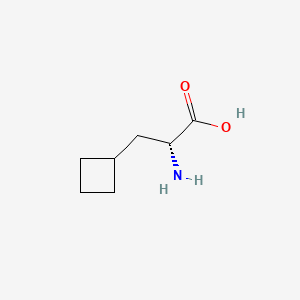

®-2-Amino-3-cyclobutylpropanoic acid is a chiral amino acid derivative characterized by the presence of a cyclobutyl group attached to the β-carbon of the amino acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclobutylpropanoic acid typically involves the following steps:

Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.

Amino Acid Formation: Conversion of the cyclobutylated intermediate to the desired amino acid.

One common method involves the use of cyclobutyl bromide and a suitable chiral auxiliary to ensure the correct stereochemistry. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of ®-2-Amino-3-cyclobutylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: ®-2-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Introduction of different functional groups at the amino or carboxyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 174266-00-3

This compound is an alanine derivative characterized by the presence of a cyclobutyl group, which contributes to its unique biological activities and interactions with various receptors.

(R)-2-Amino-3-cyclobutylpropanoic acid has been studied for its role as an amino acid derivative with several biological activities:

- NMDA Receptor Modulation : Research indicates that derivatives of this compound can act on NMDA receptors, which are critical in neurological functions and are implicated in various psychiatric disorders. They have shown potential as therapeutic agents due to their ability to modulate receptor activity effectively .

- Ergogenic Effects : As an ergogenic supplement, this amino acid derivative influences the secretion of anabolic hormones, enhances mental performance during stress-related tasks, and aids in muscle recovery post-exercise. It is recognized for its potential benefits in athletic performance and recovery .

Neurological Disorders

The modulation of NMDA receptors by this compound derivatives suggests their potential in treating neurological disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

These compounds may provide a pathway for developing new treatments targeting specific receptor subtypes, enhancing efficacy while minimizing side effects .

Muscle Recovery and Performance Enhancement

Due to its ergogenic properties, this compound is being investigated for use in sports nutrition. Its ability to influence anabolic hormone levels can lead to improved muscle recovery and performance during high-intensity exercise .

Ergogenic Supplementation

A study highlighted the effects of amino acid derivatives on physical performance metrics among athletes. Participants who supplemented with this compound showed significant improvements in endurance and recovery times compared to a placebo group .

Neurological Research Applications

Recent investigations into NMDA receptor ligands have demonstrated that this compound derivatives can act as superagonists at certain receptor subtypes, suggesting their potential for developing targeted therapies for conditions like depression and anxiety disorders .

Summary of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Modulation of NMDA receptors for potential treatment of Alzheimer's, Parkinson's, and schizophrenia. |

| Ergogenic Supplementation | Enhances athletic performance by influencing anabolic hormone secretion and aiding muscle recovery. |

| Research on Receptor Interactions | Provides insights into the pharmacology of NMDA receptors, facilitating the design of new therapeutic agents. |

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

- ®-2-Amino-3-cyclopropylpropanoic acid

- ®-2-Amino-3-cyclopentylpropanoic acid

- ®-2-Amino-3-cyclohexylpropanoic acid

Comparison: ®-2-Amino-3-cyclobutylpropanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Actividad Biológica

(R)-2-Amino-3-cyclobutylpropanoic acid, a cyclobutyl derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in modulation of neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 115.13 g/mol

This compound functions primarily as an agonist at metabotropic glutamate receptors, particularly mGluR1 and mGluR5. These receptors are involved in various neurological processes, including synaptic plasticity and cognitive functions. The compound's ability to modulate these receptors suggests its role in neuroprotection and cognitive enhancement.

Neuroprotective Effects

Research indicates that this compound can reduce the release of amyloid precursor protein (APP) in neuronal cells. This action is particularly relevant in the context of Alzheimer's disease, where APP accumulation is linked to neurodegeneration. A study demonstrated that this compound effectively blocked glutamate-induced APP release in cortical and hippocampal neurons, thereby potentially mitigating Alzheimer's pathology .

Antioxidant Properties

The compound has also been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress—a significant contributor to neurodegenerative diseases. Its antioxidant properties may enhance neuronal survival under stress conditions by reducing reactive oxygen species (ROS) levels .

Modulation of Inflammatory Responses

This compound has been implicated in the modulation of inflammatory pathways. It can influence the activation of microglia and astrocytes, which play pivotal roles in neuroinflammation. By modulating these responses, the compound may help alleviate inflammation-related neuronal damage .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life for therapeutic applications. Further studies are necessary to fully elucidate its metabolic pathways and potential interactions with other drugs.

Propiedades

IUPAC Name |

(2R)-2-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOJUDAJKUDAZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679469 | |

| Record name | 3-Cyclobutyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174266-00-3 | |

| Record name | 3-Cyclobutyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.